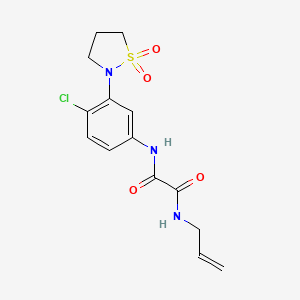

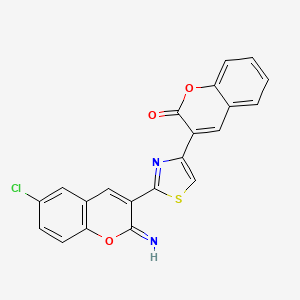

N1-allyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-allyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a compound that has gained attention in the scientific community due to its potential use in various research applications.

Applications De Recherche Scientifique

Allylation Reactions and Stereochemistry

Research has explored the allylation of N-acyliminium ions generated from oxazolidin-2-ones, revealing insights into stereoselectivity and reaction mechanisms. For example, allylation reactions of exocyclic N-acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones demonstrate a variable degree of stereoselectivity, hinting at complex interactions between reagents and the influence of chiral auxiliaries on stereochemical outcomes (Marcantoni, Mecozzi, & Petrini, 2002).

Catalysis and Multi-Component Reactions

The compound has also been implicated in studies focusing on palladium-catalyzed reactions. For instance, palladium-catalyzed aminoallylation of activated olefins showcases the versatility of oxazolidin-2-ones in facilitating complex multi-component reactions, leading to the formation of novel compounds with potential biological activity (Aoyagi, Nakamura, & Yamamoto, 2002).

Asymmetric Synthesis and Chiral Molecules

Further research emphasizes the role of oxazolidin-2-ones in asymmetric synthesis, such as the diastereoselective addition reactions to create complex chiral molecules. This includes the asymmetric synthesis of 8-aminoindolizidine from chiral 2-pyrroleimines, showcasing the utility of oxazolidin-2-ones in constructing biologically relevant structures with high stereocontrol (Albano, Gualandi, Monari, & Savoia, 2008).

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions involving (hetero)aryl chlorides and amides have been developed, highlighting the compound's role in facilitating cross-coupling reactions that expand the toolkit for synthesizing complex organic molecules. This includes the efficient arylation of oxazolidinones under mild conditions, providing a pathway to a diverse array of functionalized compounds (De, Yin, & Ma, 2017).

Light-Driven Catalysis

Visible-light-driven palladium catalysis has been employed for the oxy-alkylation of allylamines, showcasing the compound's utility in sustainable chemistry practices. This method leverages light energy to promote reactions under mild conditions, offering an environmentally friendly alternative to traditional synthetic routes (Sun, Ye, Zhou, Zeng, & Yu, 2018).

Mécanisme D'action

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 5 (mGluR5) . This receptor plays a crucial role in the central nervous system, mediating the effects of the neurotransmitter glutamate .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of mGluR5 . It potentiates the activation of mGluR5 by glutamate, enhancing the receptor’s response .

Biochemical Pathways

The compound’s action on mGluR5 affects various biochemical pathways. As a PAM, it enhances the receptor’s response to glutamate, influencing pathways associated with glutamate signaling . It also exhibits submicromolar activity at PDE6, δ- and κ-opioid receptors, and the ether-a-go-go related gene (ERG) potassium channel .

Result of Action

The potentiation of mGluR5 responses by this compound can have various molecular and cellular effects, depending on the context. For instance, it could enhance neuronal excitability or modulate synaptic plasticity .

Propriétés

IUPAC Name |

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O4S/c1-2-6-16-13(19)14(20)17-10-4-5-11(15)12(9-10)18-7-3-8-23(18,21)22/h2,4-5,9H,1,3,6-8H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLDFMXHAVNMMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879536.png)

![4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2879542.png)

![1-(4-Fluorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2879546.png)

![3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879549.png)

![N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2879554.png)

![7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879558.png)

![(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2879559.png)